Mogroside II A1 is a cucurbitane glycoside, a type of chemical compound found in certain plants, particularly those in the Cucurbitaceae family. [, ] It is primarily isolated from the fruits of Siraitia grosvenorii, also known as Luo Han Guo or monk fruit. [, ] This fruit has been traditionally used in Chinese medicine, and its sweet taste is attributed to mogrosides. While not as intensely sweet as other mogrosides like mogroside V, Mogroside II A1 has garnered scientific interest for its potential biological activities. []
The primary source of mogroside I A1 is the fruit of Siraitia grosvenorii. This plant is native to southern China and has been utilized in traditional medicine for centuries due to its therapeutic properties. The extraction process typically involves the use of solvents or water to isolate mogrosides from the dried fruit pulp.
Mogroside I A1 is classified as a triterpenoid glycoside. Its structure consists of a mogrol backbone with multiple sugar moieties attached, which contribute to its sweet flavor profile. The compound is often categorized under natural sweeteners and is recognized for its antioxidant, anti-inflammatory, and potential anti-diabetic effects.
The synthesis of mogroside I A1 can be achieved through various methods, including enzymatic glycosylation and biotransformation techniques. These methods utilize specific enzymes to catalyze the addition of sugar moieties to the mogrol precursor.
Mogroside I A1 has a complex molecular structure characterized by its triterpenoid framework and multiple glucose units attached via glycosidic bonds. The molecular formula is , and its molecular weight is approximately 626.7 g/mol.
The structural integrity of mogroside I A1 can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the arrangement of atoms within the molecule and confirm the presence of functional groups.
Mogroside I A1 can undergo various chemical reactions, primarily involving glycosylation processes where additional sugar units are added or modified. The primary reaction pathway includes:
The enzymatic reactions typically involve:
The mechanism by which mogroside I A1 exerts its effects involves several biological pathways:
Studies indicate that doses of mogroside I A1 can lead to significant reductions in inflammation markers and improved metabolic profiles in animal models.
Relevant data from studies indicate that mogroside I A1 maintains its sweetening properties even after processing, making it suitable for various food applications .
Mogroside I A1 has several scientific uses, particularly in the food industry as a natural sweetener. Its applications include:
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